molecular formula C14H27N3 B15048409 hexyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine

hexyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B15048409
M. Wt: 237.38 g/mol
InChI Key: YKUTXPUFWYALMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine is an organic compound that belongs to the class of amines. This compound features a hexyl group attached to a pyrazole ring, which is further substituted with a 2-methylpropyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution with 2-Methylpropyl Group: The pyrazole ring is then substituted with a 2-methylpropyl group using an alkylation reaction.

    Attachment of the Hexyl Group: Finally, the hexyl group is attached to the pyrazole ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Hexyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

Hexyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of hexyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Hexylamine: A simpler amine with a hexyl group.

    1-(2-Methylpropyl)-1H-pyrazole: A pyrazole derivative without the hexyl group.

    N-Hexylpyrazole: A pyrazole derivative with a hexyl group but lacking the 2-methylpropyl substitution.

Uniqueness

Hexyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the hexyl group and the 2-methylpropyl-substituted pyrazole ring makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H27N3

Molecular Weight

237.38 g/mol

IUPAC Name

N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]hexan-1-amine

InChI

InChI=1S/C14H27N3/c1-4-5-6-7-9-15-11-14-8-10-16-17(14)12-13(2)3/h8,10,13,15H,4-7,9,11-12H2,1-3H3

InChI Key

YKUTXPUFWYALMG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCC1=CC=NN1CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.